molecular formula C14H14BrN3O2 B2660962 2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797158-29-2

2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2660962
CAS No.: 1797158-29-2
M. Wt: 336.189
InChI Key: REPAXRILVKLPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide ( 1797158-29-2) is a sophisticated benzamide derivative of significant interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a hybrid architecture, integrating a 2-bromobenzamide group with a 1H-pyrazole ring that is substituted at the N1 position with an oxolane (tetrahydrofuran) ring. The bromine atom on the benzamide moiety serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies. The structural scaffold of this molecule is closely related to other pyrazole-containing benzamides that are investigated for their potential biological activities. Compounds within this chemical class are frequently explored as kinase inhibitors, which are pivotal targets in oncology research for the development of new anticancer therapeutics . Furthermore, recent studies on pyrazole derivatives have highlighted their promising multifunctional bioactivity, including potent antioxidant effects through the inhibition of reactive oxygen species (ROS) production in human cells and notable antiproliferative activity against a range of solid tumor and leukemia cell lines in screening assays . The presence of the heterocyclic oxolane ring may enhance the molecule's physicochemical properties, potentially influencing its lipophilicity and metabolic stability, thereby making it a valuable probe in pharmacokinetic and pharmacodynamic studies . This product is intended for research applications only, specifically in chemical synthesis, hit-to-lead optimization, and mechanistic studies in biochemistry. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-13-4-2-1-3-12(13)14(19)17-10-7-16-18(8-10)11-5-6-20-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPAXRILVKLPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 1-(oxolan-3-yl)-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of the oxolane and pyrazole rings allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the functional groups present in the compound allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Oxolane vs. Aromatic Substituents : The oxolan-3-yl group (tetrahydrofuran) likely improves solubility compared to purely aromatic substituents (e.g., 4-methylbenzyl) due to its oxygen atom and partial polarity .

Bioactivity Trends : Compounds with dihydro-oxo-phenyl or dihydrodioxin moieties (e.g., entries 3 and 5) exhibit higher molecular weights and complex hydrogen-bonding networks, which may correlate with enhanced target selectivity but reduced metabolic stability .

Computational and Experimental Insights

  • DFT Studies : The target compound’s bromine atom and oxolane group are predicted to synergistically enhance electrostatic interactions, as seen in analogs where bromine contributes to π-stacking and oxolane participates in H-bonding .
  • Contrast with Trifluoromethyl Derivatives : The trifluoromethyl group in entry 5 introduces strong electron-withdrawing effects, which may alter binding kinetics compared to halogenated benzamides .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Preparation of the oxolan-3-yl-substituted pyrazole core via cyclocondensation of hydrazines with β-keto esters or via Suzuki coupling for regioselective functionalization .
  • Step 2 : Amide coupling between 2-bromobenzoyl chloride and the pyrazole intermediate. Use of coupling agents like HATU or DCC in anhydrous DMF improves yield (e.g., 77–85% yields observed in structurally similar compounds) .
  • Optimization : Solvent choice (e.g., THF vs. DCM), temperature control (0–25°C for amide bond formation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • 1H NMR : Key signals include:

  • Pyrazole H: δ 8.2–8.5 ppm (C4-H of pyrazole) .
  • Oxolane protons: δ 3.5–4.2 ppm (methylene adjacent to oxygen) .
  • Aromatic protons: δ 7.3–7.8 ppm (ortho/meta bromo-substituted benzamide) .
    • IR : Stretching vibrations at ~3240 cm⁻¹ (N-H amide), ~1650 cm⁻¹ (C=O amide), and ~600 cm⁻¹ (C-Br) .
    • MS : ESI-MS typically shows [M+H]+ peaks with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrazole-oxolane moiety’s role in hydrogen bonding and the bromobenzamide’s hydrophobic interactions .
  • QSAR : Train models using descriptors like logP, polar surface area, and topological indices from ChemAxon or MOE. Validate with experimental IC₅₀ data from analogous compounds (e.g., pyrazole-based kinase inhibitors) .

Q. How can conflicting solubility or stability data across studies be resolved?

  • Controlled Experiments :

  • Solubility: Perform parallel measurements in DMSO, PBS (pH 7.4), and simulated gastric fluid using HPLC-UV quantification .
  • Stability: Monitor degradation via LC-MS under varying temperatures (4°C, 25°C, 40°C) and light exposure. Use Arrhenius plots to extrapolate shelf-life .
    • Root Cause Analysis : Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. Characterize batches via XRD (e.g., monoclinic vs. orthorhombic crystals) .

Q. What strategies improve the selectivity of this compound in enzyme inhibition assays?

  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or methyl groups) to assess steric/electronic effects .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Adjust the oxolane ring’s conformation (e.g., chair vs. envelope) to minimize binding to non-target kinases .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

  • Hypothesis Testing :

  • Mechanistic Differences : Test whether cytotoxicity correlates with expression levels of putative targets (e.g., via siRNA knockdown or Western blotting) .
  • Metabolic Stability : Compare intracellular concentrations using LC-MS/MS in sensitive vs. resistant cell lines .
    • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates. Report IC₅₀ values with 95% confidence intervals .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallography studies of this compound?

  • Crystallization : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) to grow single crystals. Optimize supersaturation by adjusting temperature gradients .
  • Data Collection : Perform high-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities. Refine structures using SHELXL with anisotropic displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.